![molecular formula C11H11N3O2 B1298709 (6-Methyl-quinazolin-4-ylamino)-acetic acid CAS No. 405920-59-4](/img/structure/B1298709.png)
(6-Methyl-quinazolin-4-ylamino)-acetic acid
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Overview
Description
(6-Methyl-quinazolin-4-ylamino)-acetic acid, also referred to as 6-MAA, is an organic compound that is used in various scientific research applications. It is a type of quinazoline, a heterocyclic compound that contains a nitrogen atom in a five-membered ring. 6-MAA has been studied for its potential applications in the laboratory, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Antiviral and Antimicrobial Applications
- Rapid Synthesis and Antiviral Activity : A study describes the synthesis of (quinazolin-4-ylamino)methyl-phosphonates, which displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
- Antimicrobial Activity Evaluation : Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. Some compounds showed promising potential, highlighting the versatility of quinazolinone scaffolds in developing new antimicrobials (Chaitanya et al., 2017).
Aldose Reductase Inhibition for Diabetic Complications
- Potent Aldose Reductase Inhibitors : A series of novel acetic acid derivatives containing quinazolin-4(3H)-one ring showed significant in vitro inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. These compounds exhibited higher activity compared to reference drugs, with some showing lower toxicity (Tokalı et al., 2023).
Cytotoxic and Potential Antitumor Activities
- Novel Quinazoline Derivatives as Cytotoxic Agents : Some synthesized quinazoline derivatives were found to have higher cytotoxic activity than the reference drug against a lymphoma cell line. This indicates their potential as antitumor agents (Hassan & Hassan, 2013).
- Selective Histone Deacetylase-6 Inhibitors : Quinazolin-4-one derivatives containing a hydroxamic acid moiety were synthesized and identified as selective HDAC6 inhibitors. These compounds induced neurite outgrowth and enhanced synaptic activities, suggesting potential for Alzheimer's disease treatment (Yu et al., 2013).
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit a broad spectrum of biological activities . They have been used in the development of new drugs for the management of infectious diseases .
Mode of Action
It’s worth noting that quinazolinone derivatives have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinazolinone derivatives have been found to impact a variety of biological pathways, contributing to their broad spectrum of pharmacological activities .
Pharmacokinetics
The compound’s molecular weight is 217.23 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Quinazolinone derivatives have been found to exhibit a range of effects, including antimicrobial and biofilm inhibition effects .
properties
IUPAC Name |
2-[(6-methylquinazolin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-2-3-9-8(4-7)11(14-6-13-9)12-5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHAMENNFWKQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298251 |
Source
|
Record name | N-(6-Methyl-4-quinazolinyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405920-59-4 |
Source
|
Record name | N-(6-Methyl-4-quinazolinyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405920-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Methyl-4-quinazolinyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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